molecular formula C11H12N2O2S B2515789 Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 134949-38-5

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B2515789
CAS No.: 134949-38-5
M. Wt: 236.29
InChI Key: BAKTWZARGBVQQH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They are believed to exert these effects through interactions with various enzymes, proteins, and other biomolecules. For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .

Cellular Effects

The cellular effects of Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate are currently under investigation. It is known that benzothiazole derivatives can influence cell function in various ways. For example, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential anti-tubercular activity .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives are known to interact with various biomolecules at the molecular level. For instance, they have been found to inhibit the activity of cyclo-oxygenase, an enzyme involved in the biosynthesis of prostaglandins .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-amino-1,3-benzoth

Properties

IUPAC Name

propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6(2)15-10(14)7-3-4-8-9(5-7)16-11(12)13-8/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKTWZARGBVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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